![molecular formula C20H29N3O3 B5671197 (3R*,4S*)-1-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5671197.png)
(3R*,4S*)-1-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-4-phenylpyrrolidin-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of piperidine and pyrrolidine derivatives often involves complex organic reactions. For example, a novel 3-substituted quinolinone derivative was synthesized using Michael addition, showcasing a method that could be related to the synthesis of the target compound (Fatma et al., 2017). Similarly, the asymmetric synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine demonstrates a versatile approach to creating substituted piperidine subunits, which could inform the synthesis of the target compound (Acharya & Clive, 2010).
Molecular Structure Analysis
The molecular and crystal structures of piperidine derivatives provide insights into their conformational and intermolecular interactions. For instance, the study of crystal structures of piperidin-4-ylidene amino phenyl carbonates reveals variations in molecular conformation and interaction patterns, which could be relevant to understanding the structural aspects of the target compound (Raghuvarman et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving piperidine and pyrrolidine derivatives are key to their functionalization and application. The study of 1,3-dicarbonyl compounds in multicomponent reactions leading to functionalized piperidines highlights the reactivity and versatility of these cores, potentially applicable to the target compound (Khan, Parvin, & Choudhury, 2008).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and stability, are crucial for their application. While specific studies on the target compound were not found, research on similar compounds provides a foundation for understanding these aspects.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity with other chemicals, and stability under various conditions, are essential for the application and handling of these compounds. Studies on the reactivity and stability of piperidine and pyrrolidine derivatives, such as the interactions of cis-3,6-disubstituted piperidine derivatives with monoamine transporters, offer insights into the chemical behavior of the target compound (Kolhatkar, Ghorai, George, Reith, & Dutta, 2003).
properties
IUPAC Name |
1-[4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]piperidin-1-yl]-2-ethoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-2-26-14-19(24)22-10-8-16(9-11-22)20(25)23-12-17(18(21)13-23)15-6-4-3-5-7-15/h3-7,16-18H,2,8-14,21H2,1H3/t17-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQDGXBIVGZHCD-MSOLQXFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)C(=O)N2CC(C(C2)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCC(=O)N1CCC(CC1)C(=O)N2C[C@@H]([C@H](C2)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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